N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
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Overview
Description
N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is a complex organic compound that features a pyridine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity and specificity, while the amide linkage can facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.
Phenylacetamides: These compounds have a phenyl group and an amide linkage, making them structurally similar.
Oxopyridines: These compounds contain the oxopyridine moiety and exhibit similar reactivity.
Uniqueness
N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N2O4/c1-23-12-10-18-17(22)15(19-11-6-5-9-14(19)20)16(21)13-7-3-2-4-8-13/h2-9,11,15H,10,12H2,1H3,(H,18,22) |
InChI Key |
PYRHOSPAXQMWFV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
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